molecular formula C5H7N3O2 B1611869 1-ethyl-5-nitro-1H-pyrazole CAS No. 58793-47-8

1-ethyl-5-nitro-1H-pyrazole

Cat. No.: B1611869
CAS No.: 58793-47-8
M. Wt: 141.13 g/mol
InChI Key: GOYNSKFWMUFADH-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, with an ethyl group at position 1 and a nitro group at position 5. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by nitration. The reaction typically requires a solvent such as ethanol or acetic acid and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration of 1-ethylpyrazole using nitric acid in the presence of sulfuric acid as a catalyst. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-5-nitro-1H-pyrazole
  • 1-Phenyl-5-nitro-1H-pyrazole
  • 1-Ethyl-3,5-dinitro-1H-pyrazole

Comparison: 1-Ethyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-methyl-5-nitro-1H-pyrazole, the ethyl group provides different steric and electronic effects, influencing its reactivity and interactions with biological targets. Similarly, the presence of a single nitro group differentiates it from 1-ethyl-3,5-dinitro-1H-pyrazole, which has different reactivity and applications .

Properties

IUPAC Name

1-ethyl-5-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-7-5(8(9)10)3-4-6-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNSKFWMUFADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598877
Record name 1-Ethyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58793-47-8
Record name 1-Ethyl-5-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58793-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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